(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate
Overview
Description
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate, also known as TAO, is a synthetic compound that has been used in scientific research for various purposes. It is a derivative of cellulose and has been found to have several interesting properties that make it useful in various fields of study.
Mechanism Of Action
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate is a prodrug that can be hydrolyzed to release acetic acid and oxan-2-ylmethyl acetate. The released oxan-2-ylmethyl acetate can then be further hydrolyzed to release oxan-2-ol and acetic acid. The mechanism of action of (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate is still under investigation, but it is believed to be related to the release of oxan-2-ylmethyl acetate and oxan-2-ol.
Biochemical And Physiological Effects
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate has been found to have several interesting biochemical and physiological effects. It has been shown to be a potent inhibitor of chitinase, an enzyme that is involved in the degradation of chitin. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also a biocompatible material that can be easily modified to suit different applications. However, one limitation of (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate is that it is a prodrug that requires hydrolysis to release its active components, which can complicate experiments.
Future Directions
There are several future directions for the use of (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate in scientific research. One potential application is in the development of new drug delivery systems. (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate can be easily modified to incorporate different drugs and can be targeted to specific tissues or cells. Another potential application is in tissue engineering, where (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate can be used as a scaffold material for the growth of new tissues. Finally, (3,4,6-Triacetyloxyoxan-2-yl)methyl acetate can be used as a substrate for enzymatic reactions, which can lead to the development of new biocatalysts for various applications.
Synthesis Methods
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate can be synthesized by the reaction of cellulose with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified and isolated using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate has been used in various scientific research applications such as drug delivery, tissue engineering, and as a substrate for enzymatic reactions. It has been found to be a biocompatible material and can be easily modified to suit different applications.
properties
IUPAC Name |
(3,4,6-triacetyloxyoxan-2-yl)methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-12-14(22-10(4)18)11(20-8(2)16)5-13(23-12)21-9(3)17/h11-14H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEORKVJPIJWNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281021 | |
Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxyhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4,6-Triacetyloxyoxan-2-yl)methyl acetate | |
CAS RN |
16750-07-5, 16750-06-4 | |
Record name | NSC50805 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC19769 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19769 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxyhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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